1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
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Overview
Description
1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride is a complex organic compound with a molecular formula of C27H38Cl2N4OS. This compound is known for its unique structural features, which include a phenothiazine core linked to a piperidine moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, which is then functionalized to introduce the propyl and piperidine groups. The final step involves the formation of the carboxamide group and the addition of dihydrochloride to stabilize the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Key steps include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with neurotransmitter receptors, which may explain its potential effects on the nervous system. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar structural features.
Promethazine: Known for its antihistaminic activity.
Fluphenazine: Used in the treatment of psychiatric disorders.
Uniqueness
1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
13805-48-6 |
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Molecular Formula |
C27H38Cl2N4OS |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C27H36N4OS.2ClH/c1-21-10-11-25-23(20-21)31(22-8-3-4-9-24(22)33-25)17-7-14-29-18-12-27(13-19-29,26(28)32)30-15-5-2-6-16-30;;/h3-4,8-11,20H,2,5-7,12-19H2,1H3,(H2,28,32);2*1H |
InChI Key |
TWFGKXHTZCLDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)(C(=O)N)N5CCCCC5.Cl.Cl |
Origin of Product |
United States |
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